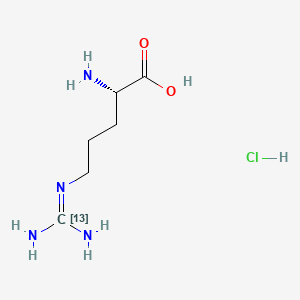
L-Arginine-13C hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-13C hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is specifically labeled with carbon-13, a non-radioactive isotope of carbon. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and protein synthesis. L-Arginine hydrochloride itself is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C hydrochloride involves the incorporation of carbon-13 into the L-Arginine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arginine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to achieve high yields and purity, often exceeding 99%. The compound is then purified and crystallized to obtain the final product. The production process also includes stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can be reduced under specific conditions to form other derivatives.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide synthase for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, L-citrulline, and various substituted derivatives of L-Arginine. These products are often used in further research to study metabolic pathways and protein synthesis .
Wissenschaftliche Forschungsanwendungen
L-Arginine-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying chemical reactions and metabolic pathways.
Biology: It is used to study protein synthesis and metabolic processes in cells.
Medicine: It is used in research related to cardiovascular health, as it is a precursor for nitric oxide synthesis.
Industry: It is used in the production of labeled compounds for research and development purposes
Wirkmechanismus
L-Arginine-13C hydrochloride exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to vasodilation and other downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine-13C6 hydrochloride: Another carbon-13 labeled variant of L-Arginine.
L-Arginine-15N hydrochloride: Labeled with nitrogen-15 instead of carbon-13.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15
Uniqueness
L-Arginine-13C hydrochloride is unique due to its specific labeling with carbon-13, making it particularly useful for tracing carbon atoms in metabolic studies. This specificity allows researchers to study the incorporation and metabolism of carbon atoms in various biochemical pathways, providing valuable insights into cellular processes .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diamino(113C)methylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i6+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-QHHRSMDYSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=[13C](N)N.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


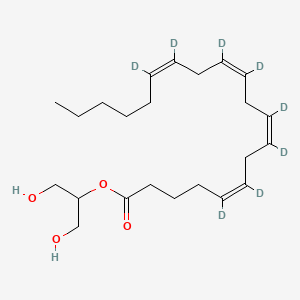
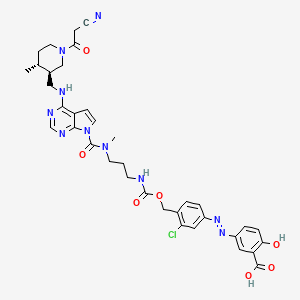
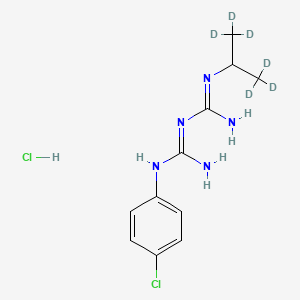
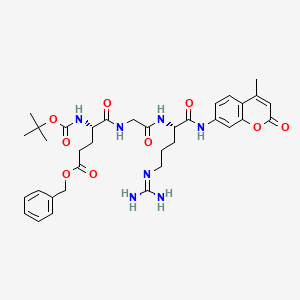

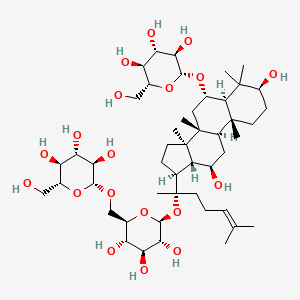

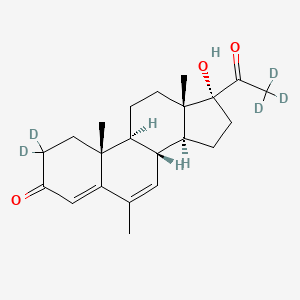
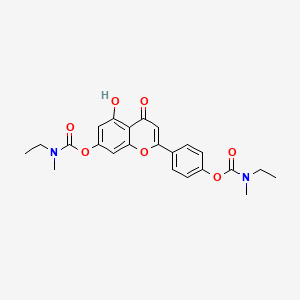
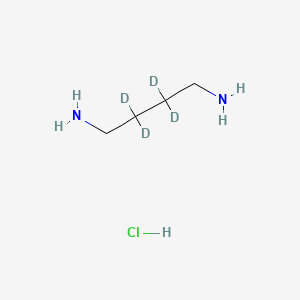

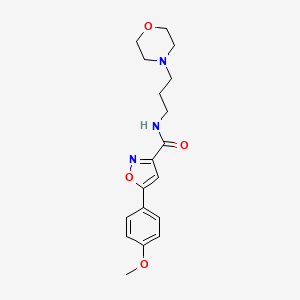
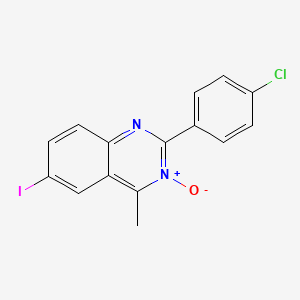
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
